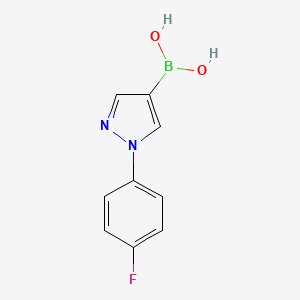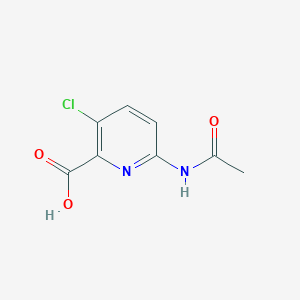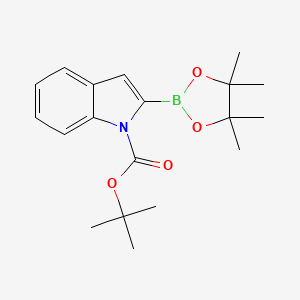![molecular formula C14H23Cl3N2O B1532161 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride CAS No. 1185293-72-4](/img/structure/B1532161.png)
1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(4-Chloro-phenoxy)-butylamine with piperazine . The chloro-phenoxy group is introduced through a nucleophilic substitution reaction. Dihydrochloride salt formation occurs by treating the resulting compound with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride consists of a piperazine ring with a butyl chain attached to one nitrogen atom. The chloro-phenoxy group is linked to the other nitrogen atom. The dihydrochloride form adds two chloride ions .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antioxidant Potential
A study focused on synthesizing 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin, a compound derived from phenol and investigated its antioxidant capabilities. The synthesis was performed through the Mannich reaction, and the antioxidant activity was assessed using the DPPH method. The compound exhibited significant antioxidant properties, suggesting potential applications in fields requiring antioxidant agents (Prabawati, 2016).
Differentiation and Proliferation in Cancer Cells
Piperazine derivatives of butyric acid were studied for their effects on differentiation and growth inhibition of human leukemic cells. The study demonstrated that certain piperazine derivatives could efficiently induce differentiation and inhibit the proliferation of erythroleukemia K562 cells and myeloid leukemia HL60 cells, indicating their potential as therapeutic agents in leukemia treatment (Gillet et al., 1997).
Potential in Treating Psychiatric Disorders
The compound 1-(m-Chlorophenyl)piperazine (CPP) was identified as a potent inhibitor of serotonin binding to rat brain receptors, suggesting its role as a serotonin receptor agonist. This property highlights its potential application in psychiatric research, particularly in studying drugs for depression and anxiety disorders (Fuller et al., 1981).
Development of Novel Therapeutic Agents
Research into novel piperazine compounds for antidepressant and antianxiety activities revealed promising results. A series of compounds were synthesized, and their activities were assessed through behavioral tests in mice. Some compounds demonstrated significant antidepressant and antianxiety effects, indicating their potential for development into new therapeutic drugs (Kumar et al., 2017).
Propriétés
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O.2ClH/c15-13-3-5-14(6-4-13)18-12-2-1-9-17-10-7-16-8-11-17;;/h3-6,16H,1-2,7-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMDXUNVZMPZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=CC=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



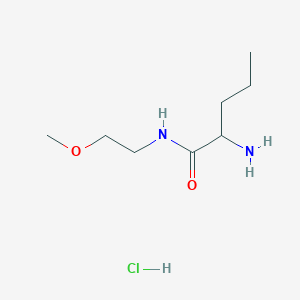
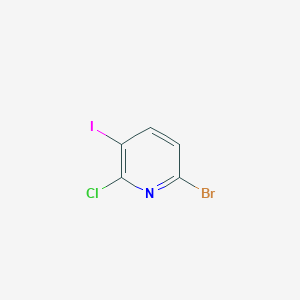

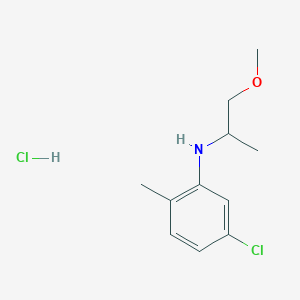
![N-[1-(2-aminoethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1532088.png)

![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)
![3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1532092.png)

![5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1532097.png)

